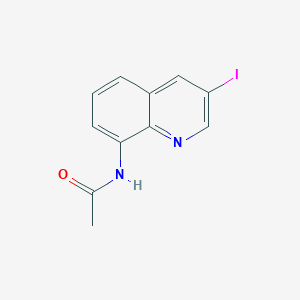

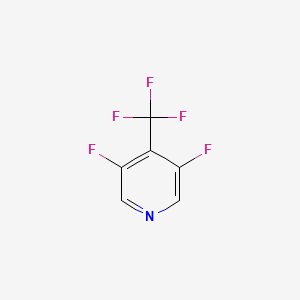

![molecular formula C13H22ClN B1402871 [2-(4-tert-Butylphenyl)propyl]amine hydrochloride CAS No. 1401426-27-4](/img/structure/B1402871.png)

[2-(4-tert-Butylphenyl)propyl]amine hydrochloride

Overview

Description

2-(4-tert-Butylphenyl)propyl]amine hydrochloride, also known as TBPA-HCl, is a highly versatile compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents such as ethanol, methanol, and acetone. TBPA-HCl is used as a reagent in organic synthesis, as a reactant in the production of pharmaceuticals, and as a catalyst in biochemical reactions. TBPA-HCl has also been used in the study of enzyme kinetics and receptor binding, as well as in the development of new drugs and therapies.

Scientific Research Applications

Synthesis and Structural Characterization

The compound "[2-(4-tert-Butylphenyl)propyl]amine hydrochloride" and its derivatives have been explored in the synthesis and structural characterization of various organometallic complexes and ligands. For instance, derivatives such as benzylidene(4-tert-butylphenyl)amine have been utilized in the synthesis of cyclometalated Rh(III) and Ir(III) complexes. These complexes have been thoroughly characterized, demonstrating efficient binding with calf thymus DNA and bovine serum albumin, suggesting potential applications in understanding DNA/protein interactions and anticancer activity (Mukhopadhyay et al., 2015).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, closely related to the tert-butyl group mentioned in the query, have shown immense versatility as intermediates for the asymmetric synthesis of amines. This methodology facilitates the synthesis of a wide range of highly enantioenriched amines, demonstrating the significant role of tert-butyl based compounds in synthetic organic chemistry (Ellman et al., 2002).

Antioxidative and Antimicrobial Activities

Studies have also been conducted on derivatives like 3-(4-tert-Butylphenyl)-5-Cylopropyl-4H-1,2,4-Triazole, exploring their antioxidative and antimicrobial activities. Such research highlights the potential of tert-butylphenyl derivatives in developing new pharmaceuticals and understanding their biological activities (Yildirim, 2020).

Material Science Applications

In the realm of material science, derivatives of tert-butylphenyl compounds have been employed in the synthesis of nanoparticles and ligands for metal complexes. These applications demonstrate the wide-ranging utility of such compounds in developing new materials with potential electronic, catalytic, and structural applications. For example, Zn2SnO4 nanoparticles synthesized using tert-butylamine showed promising electrochemical properties as anodes for lithium-ion batteries, indicating the importance of surface-charge modification in enhancing material performance (Kim et al., 2012).

Mechanism of Action

- One such compound is bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) , a secondary phosphite antioxidant degradation product. It inhibits cell growth .

- Another candidate is 3,3’,5,5’-tetra-tert-butyl-2,2’-dihydroxybiphenylphosphate (TtBBP) , which may form from similar phosphite antioxidants used in materials for single-use (SU) equipment .

Target of Action

Mode of Action

properties

IUPAC Name |

2-(4-tert-butylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4;/h5-8,10H,9,14H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVFBMLMCFMDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=C(C=C1)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-tert-Butylphenyl)propyl]amine hydrochloride | |

CAS RN |

1401426-27-4 | |

| Record name | Benzeneethanamine, 4-(1,1-dimethylethyl)-β-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401426-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

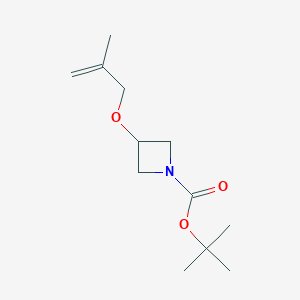

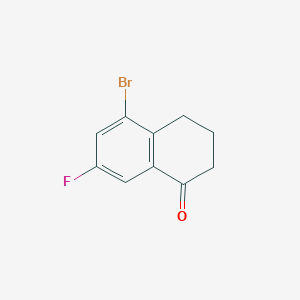

![6-Benzyl-2,6-diazaspiro[4.5]decane](/img/structure/B1402789.png)

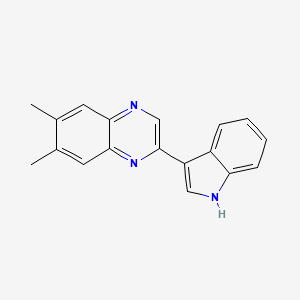

![5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one](/img/structure/B1402792.png)

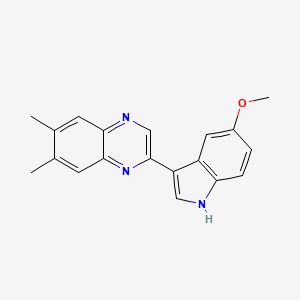

![tert-butyl 2H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-4-carboxylate](/img/structure/B1402800.png)

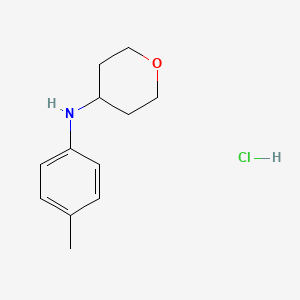

![[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride](/img/structure/B1402801.png)

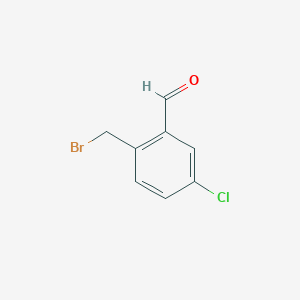

![Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1402809.png)